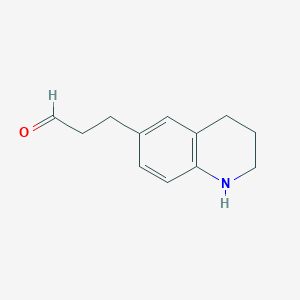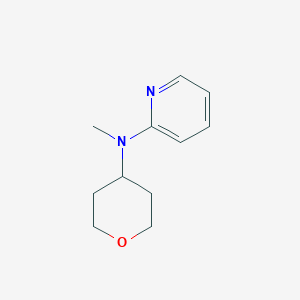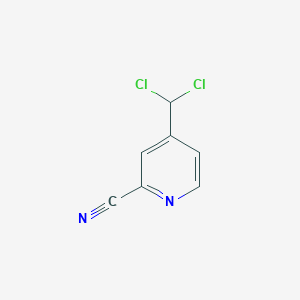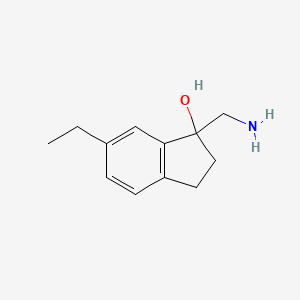![molecular formula C11H10N2O B11906374 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)
4,5-Dihydroimidazo[1,2-A]quinolin-7-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroimidazo[1,2-A]quinolin-7-OL is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazole ring fused with a quinoline moiety, which imparts unique chemical and biological properties to the molecule .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale .
化学反応の分析
Types of Reactions: 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens or nucleophiles in the presence of a base are typically employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoline derivatives.
科学的研究の応用
作用機序
The mechanism of action of 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular pathways involved in cancer, inflammation, and neurodegenerative diseases .
類似化合物との比較
- Imidazo[1,5-A]quinoxalines
- Imidazo[4,5-B]pyridines
- Imidazo[4,5-C]pyridines
Comparison: 4,5-Dihydroimidazo[1,2-A]quinolin-7-OL is unique due to its specific structural features and biological activities.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
4,5-dihydroimidazo[1,2-a]quinolin-7-ol |
InChI |
InChI=1S/C11H10N2O/c14-9-2-3-10-8(7-9)1-4-11-12-5-6-13(10)11/h2-3,5-7,14H,1,4H2 |
InChIキー |
PLQQDDZBRXSFJU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC=CN2C3=C1C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)








![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)

